molecular formula C8H15NO3 B14047921 Ethyl 4-methoxypyrrolidine-3-carboxylate

Ethyl 4-methoxypyrrolidine-3-carboxylate

Cat. No.: B14047921
M. Wt: 173.21 g/mol
InChI Key: LFWULXIJRFIGSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxypyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methoxypyrrolidine in an organic solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.

    Reduction: Formation of 4-methoxypyrrolidine-3-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-methoxypyrrolidine-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-methoxypyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives such as:

    Pyrrolidine-2-carboxylate: Similar structure but different functional groups, leading to varied biological activities.

    Pyrrolidine-3-carboxylate: Lacks the methoxy group, resulting in different chemical reactivity.

    Pyrrolidine-4-carboxylate: Positional isomer with distinct properties.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-methoxypyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

LFWULXIJRFIGSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1OC

Origin of Product

United States

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